
2-(2-Chloro-4-fluoroanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-fluoroanilino)acetohydrazide is a chemical compound with the molecular formula C8H8ClFN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro and fluoro substituent on the aniline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoroanilino)acetohydrazide typically involves the reaction of 2-chloro-4-fluoroaniline with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-chloro-4-fluoroaniline and acetohydrazide.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified by recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluoroanilino)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Carbonyl compounds like aldehydes and ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted anilines, while condensation reactions can yield hydrazones.
Scientific Research Applications
2-(2-Chloro-4-fluoroanilino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the aniline ring can influence its binding affinity and reactivity. The hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-fluoroanilino)acetohydrazide
- 2-(2-Chloro-4-bromoanilino)acetohydrazide
- 2-(2-Chloro-4-methylanilino)acetohydrazide
Uniqueness
2-(2-Chloro-4-fluoroanilino)acetohydrazide is unique due to the specific combination of chloro and fluoro substituents on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds.
Properties
CAS No. |
2554-12-3 |
|---|---|
Molecular Formula |
C8H9ClFN3O |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
2-(2-chloro-4-fluoroanilino)acetohydrazide |
InChI |
InChI=1S/C8H9ClFN3O/c9-6-3-5(10)1-2-7(6)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
InChI Key |
IXSPRCCAJBWVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
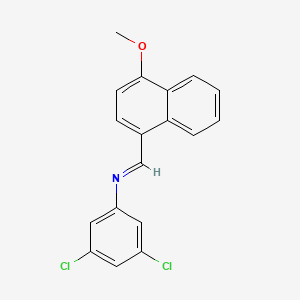
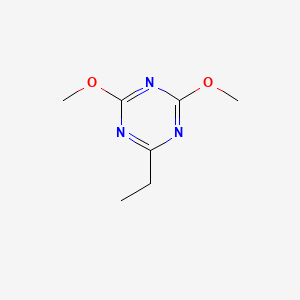
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
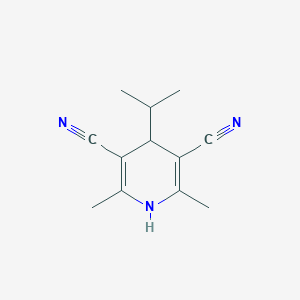
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)


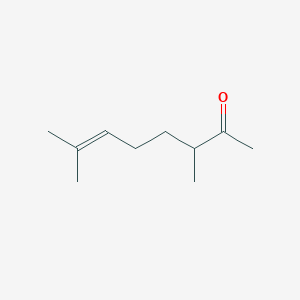
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

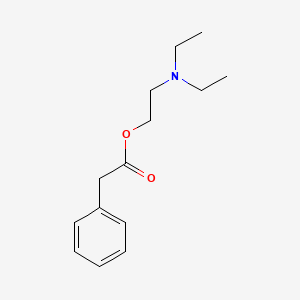
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
